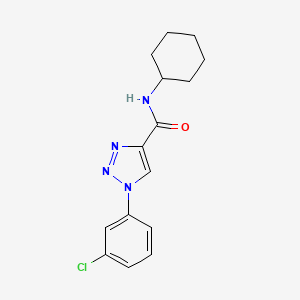![molecular formula C14H16N4OS B6512531 4-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]thiomorpholine CAS No. 951611-57-7](/img/structure/B6512531.png)
4-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]thiomorpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]thiomorpholine: is a complex organic compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a thiomorpholine ring, a triazole ring, and a 4-methylphenyl group, making it a subject of interest in various fields such as chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]thiomorpholine typically involves multiple steps, starting with the preparation of the thiomorpholine core. This can be achieved through the cyclization of appropriate thiols and amines under acidic conditions. The triazole ring is then introduced using a [1,2,3]-triazole synthesis method, often involving the reaction of azides with alkynes in the presence of a copper catalyst (CuAAC reaction).
Industrial Production Methods
On an industrial scale, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This includes careful control of temperature, pressure, and the use of specific catalysts to ensure efficient conversion of starting materials to the desired product. Purification techniques such as recrystallization or chromatography may be employed to obtain the final product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: : Reduction reactions can be performed on the triazole ring or the thiomorpholine ring.
Substitution: : The compound can participate in nucleophilic substitution reactions, particularly at the triazole nitrogen atoms.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (m-CPBA).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: : Nucleophiles such as amines or alcohols can be used, often in the presence of a base.
Major Products Formed
Oxidation: : Formation of sulfoxides or sulfones.
Reduction: : Formation of reduced triazole derivatives or thiomorpholine derivatives.
Substitution: : Formation of substituted triazole or thiomorpholine derivatives.
Wissenschaftliche Forschungsanwendungen
4-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]thiomorpholine: has several scientific research applications:
Chemistry: : It serves as a building block for the synthesis of more complex molecules and can be used in the study of heterocyclic chemistry.
Biology: : The compound can be used in biological assays to study enzyme inhibition or receptor binding.
Medicine: : It has potential as a lead compound in drug discovery, particularly in the development of new therapeutic agents.
Industry: : It can be used in the synthesis of materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism by which 4-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]thiomorpholine exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact mechanism would need to be elucidated through detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
4-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]thiomorpholine: can be compared to other similar compounds, such as:
4-[1-(3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]thiomorpholine
4-[1-(2-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]thiomorpholine
4-[1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carbonyl]thiomorpholine
These compounds differ in the position or type of substituent on the phenyl ring, which can affect their chemical properties and biological activities. The uniqueness of This compound
Eigenschaften
IUPAC Name |
[1-(4-methylphenyl)triazol-4-yl]-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4OS/c1-11-2-4-12(5-3-11)18-10-13(15-16-18)14(19)17-6-8-20-9-7-17/h2-5,10H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BILSLTRRHRHTMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![methyl 4-[({2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}carbamoyl)formamido]benzoate](/img/structure/B6512451.png)
![N'-(3-chloro-4-methylphenyl)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide](/img/structure/B6512457.png)
![N-{2-[2-(3-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethane-1-sulfonamide](/img/structure/B6512472.png)
![2-[2-(4-chlorobenzenesulfonamido)-1,3-thiazol-4-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B6512481.png)
![5-benzyl-2-[(2-chlorophenyl)methyl]-2,3,4,5-tetrahydro-1lambda6,2,5-benzothiadiazepine-1,1,4-trione](/img/structure/B6512491.png)
![2-[(2-fluorophenyl)methyl]-5-{[3-(trifluoromethyl)phenyl]methyl}-2,3,4,5-tetrahydro-1lambda6,2,5-benzothiadiazepine-1,1,4-trione](/img/structure/B6512498.png)



![N-[(2-methoxyphenyl)methyl]-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6512518.png)
![1-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]azepane](/img/structure/B6512525.png)

![1-(3-chlorophenyl)-N-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6512543.png)
![1-[1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B6512548.png)
